Tetrachlorvinphos

Description

Significance of Organophosphate Pesticides in Environmental and Ecological Studies

Organophosphate pesticides (OPs) represent a significant class of agrochemicals widely employed globally for pest and insect control in agriculture, horticulture, and public health initiatives. researchgate.nettandfonline.commdpi.comscirp.orgwur.nl Their effectiveness stems from their ability to inhibit acetylcholinesterase, a vital enzyme in the nervous systems of insects and, critically, non-target organisms. researchgate.nettandfonline.commdpi.comwur.nlbohrium.comagronomyjournals.comnih.gov While OPs are generally considered less persistent than older organochlorine pesticides, their extensive use, coupled with potential for widespread environmental dispersal, necessitates rigorous study. mdpi.combohrium.com Environmental and ecological research into OPs focuses on their impact on biodiversity, soil health, water quality, and the potential for bioaccumulation, as these factors directly influence ecosystem integrity and the health of non-target species. researchgate.nettandfonline.commdpi.comscirp.orgwur.nlbohrium.comagronomyjournals.comauctoresonline.orgmdpi.comresearchgate.net Concerns regarding the accumulation of OPs in food products and water supplies underscore the urgency for developing comprehensive understanding of their environmental behavior and effective remediation strategies. researchgate.netmdpi.combohrium.com

Research Trajectories of Tetrachlorvinphos (B1682751) within Environmental Science and Ecotoxicology

Academic research on this compound has primarily focused on its environmental fate and ecotoxicological profile. Studies indicate that TCVP is not highly persistent in the environment, with degradation occurring relatively rapidly in air (within 24 hours) and soil (over a few weeks). nih.goviarc.fr Biodegradation is identified as the primary dissipation pathway, with abiotic processes like hydrolysis also contributing, particularly under alkaline conditions. epa.govepa.govuonbi.ac.ke Research has established a biodegradation half-life of less than 8 days in soil, highlighting its importance in TCVP dissipation. uonbi.ac.kenih.gov

In terms of mobility, TCVP is expected to exhibit low mobility in soil, with an estimated Koc value of 2,000, though mobility can increase in coarser soils with lower organic matter content. epa.govepa.govuonbi.ac.kenih.gov Volatilization from soil surfaces is not considered a significant dissipation route due to its low vapor pressure. uonbi.ac.kenih.gov Metabolites such as dimethyl phosphate (B84403) and monomethyl phosphate have been identified, along with desmethylthis compound (B1235244). aphrc.org

Ecotoxicological studies reveal a varied toxicity profile. TCVP is categorized as practically non-toxic to birds, with high LD50 values in avian species. nih.govepa.gov Conversely, it is highly toxic to freshwater fish, with low LC50 values reported for species like rainbow trout and bluegill sunfish. nih.govepa.govrayfull.com Aquatic invertebrates, such as Daphnia magna, are also highly sensitive, exhibiting low EC50 values. rayfull.com Honey bees are also highly susceptible to TCVP exposure. epa.govrayfull.com While TCVP shows a low potential for bioaccumulation, with an estimated BCF of 17, its high toxicity to aquatic organisms remains a key area of research. rayfull.com Research has also explored the potential for bioremediation, with studies identifying bacterial consortia capable of degrading TCVP, suggesting avenues for environmental cleanup. scielo.org.mxpsu.eduresearchgate.net

Table 1: Ecotoxicity of this compound to Non-Target Organisms

| Organism Group | Species/Taxon | Endpoint | Value | Unit | Reference(s) |

| Birds | Mallard duck | LD50 | >2000 | mg/kg | nih.govepa.gov |

| Birds | Ring-necked pheasant | LD50 | >2000 | mg/kg | nih.gov |

| Birds | Chukar | LD50 | >2000 | mg/kg | nih.gov |

| Birds | Mallard duck | LC50 | >5000 | ppm | nih.gov |

| Birds | Bobwhite quail | LC50 | >5000 | ppm | nih.gov |

| Fish | Rainbow trout | LC50 (96h) | 0.43 | ppm | nih.govepa.govrayfull.com |

| Fish | Bluegill sunfish | LC50 (96h) | 0.53 | ppm | nih.gov |

| Fish | Channel catfish | LC50 (96h) | 0.53 | ppm | nih.gov |

| Aquatic Invertebrates | Daphnia magna | EC50 (48h) | 0.002 | mg/l | rayfull.com |

| Bees | Honey bee | LD50 | >1.37 | μ g/bee | epa.govrayfull.com |

Table 2: Environmental Fate Parameters of this compound

| Parameter | Value | Unit | Reference(s) |

| Soil Biodegradation (DT₅₀) | <8 (typical) | days | uonbi.ac.kenih.gov |

| Soil Biodegradation (DT₅₀) | 15-22 (reported range) | days | nih.gov |

| Air Photochemical Oxid. | 16 | hours | rayfull.com |

| Water Solubility | 11 | mg/L | uonbi.ac.kenih.gov |

| Vapor Pressure | 4.2 x 10⁻⁸ | mm Hg | uonbi.ac.kenih.govrayfull.com |

| Henry's Law Constant | 1.8 x 10⁻⁹ | atm·m³/mol | uonbi.ac.kenih.gov |

| Log Kow | 3.53 | - | uonbi.ac.ke |

| Koc | 2,000 | - | uonbi.ac.ke |

| BCF | 17 | - | rayfull.com |

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is driven by the need to comprehensively understand its environmental behavior and ecological impact. Key objectives include elucidating its environmental fate, including degradation pathways, persistence in soil and water, and mobility within ecosystems. epa.govepa.gov A significant focus is placed on assessing its ecotoxicity across various trophic levels, particularly concerning aquatic organisms and beneficial insects, due to its high toxicity to these groups. nih.govepa.govrayfull.compsu.edu Researchers also aim to determine its potential for bioaccumulation in food chains. rayfull.compsu.eduregulations.gov Furthermore, studies explore the efficacy of bioremediation techniques for TCVP-contaminated sites, seeking sustainable solutions for environmental cleanup. scielo.org.mxpsu.eduresearchgate.net Ultimately, the scope of research aims to provide robust scientific data that informs risk assessments, supports regulatory decision-making, and guides the development of strategies to mitigate potential adverse effects on human health and the environment. epa.govepa.govepa.govpsu.eduregulations.govepa.gov

Propriétés

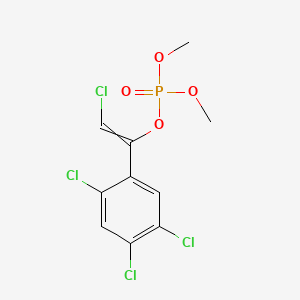

IUPAC Name |

[(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCKGWBNUIFUST-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl4O4P | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032648 | |

| Record name | Z-Tetrachlorvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992), Colorless or off-white solid with a mild chemical odor; [HSDB] | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/, Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C), Partially soluble in chloroform, Limited solubility in most aromatic hydrocarbons., In water, 11 mg/L at 20 °C | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density 50-55 lb/cu ft | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.2e-08 mmHg at 68 °F (NTP, 1992), 0.00000004 [mmHg], 4.20X10-8 mm Hg at 20 °C | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan to brown crystalline solid, Powder, Off-white crystalline solid | |

CAS No. |

961-11-5, 22248-79-9 | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorvinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22248-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorvinphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022248799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Tetrachlorvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrachlorvinphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIROFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM33MW89QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 to 207 °F (NTP, 1992), 97-98 °C, Melting point = 94-97 °C | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Transport of Tetrachlorvinphos

Biotic Degradation Mechanisms of Tetrachlorvinphos (B1682751)

Identification and Characterization of Degrading Microbial Consortia and Strains

Research has identified specific bacterial consortia and strains capable of degrading this compound (TCV). A study isolated a consortium of six bacterial strains from agricultural soils, which included species presumptively identified as Stenotrophomonas malthophilia, Proteus vulgaris, Vibrio metschinkouii, Serratia ficaria, Serratia spp., and Yersinia enterocolitica scielo.org.mxscielo.org.mx. This consortium demonstrated the ability to grow in mineral medium with TCV as the sole carbon source scielo.org.mxscielo.org.mxpsu.eduresearchgate.net. While the consortium could degrade TCV, only one pure strain from the group was effective in mineral medium; however, all isolated strains showed degradation capabilities in a rich medium scielo.org.mxscielo.org.mxpsu.eduresearchgate.net. Hydrolysis products of TCV were identified using gas chromatography-mass spectrometry, indicating that these bacterial strains can be utilized for bioremediation of TCV-contaminated soil or water scielo.org.mxscielo.org.mxpsu.eduresearchgate.net. For instance, one strain (A3) was identified as producing 1-(2,3,4)-trichlorophenylethanone as a hydrolysis product scielo.org.mx.

Environmental Persistence and Dissipation Dynamics of this compound

This compound is generally considered non-persistent in the environment, with its dissipation primarily occurring through biotic and abiotic processes epa.govepa.govregulations.goviarc.frpsu.educhemicalbook.comnih.gov.

Soil Persistence and Half-Life Studies

Studies indicate that this compound has a relatively short persistence in soil. The aerobic soil metabolism half-life has been reported to be as low as 4.4 days in Blackford loam soil and less than 8 days in medium loam soil epa.govchemicalbook.com. Other sources suggest a soil half-life ranging from approximately 15-22 days nih.gov. Degradation in soil is believed to be microbially mediated, as the rate of loss is faster than what would be predicted by in-vitro hydrolysis alone epa.govchemicalbook.com. When this compound granules were applied at 1.5 kg/ha , residues persisted for up to 60 days, with detectable amounts found at a depth of 22.5 cm within 7 days of application nih.gov. In another study, small amounts penetrated to 15 cm depth when sprayed on peas nih.gov.

Table 1: Soil Persistence and Half-Life Data for this compound

| Soil Type/Conditions | Half-Life (Days) | Notes | Source |

| Blackford loam soil | 4.4 | Aerobic soil metabolism | epa.govchemicalbook.com |

| Medium loam soil | < 8 | Aerobic soil metabolism | chemicalbook.comepa.gov |

| General Soil | 15-22 | Estimated range | nih.gov |

| Soil | 4.4 | Aerobic soil metabolism, microbially mediated | chemicalbook.com |

| Soil | < 8 | Aerobic soil metabolism, microbially mediated | chemicalbook.com |

| Soil (granules) | Up to 60 | Residues persisted, detected at 22.5 cm depth within 7 days at 1.5 kg/ha application rate | nih.gov |

Aquatic Persistence and Dissipation Rates

In aquatic environments, this compound degrades through hydrolysis, with the rate being dependent on pH epa.govregulations.govchemicalbook.comregulations.govepa.gov. Hydrolysis is more rapid in alkaline conditions (pH 9), with a half-life of approximately 10.3 days regulations.govregulations.govepa.gov. In neutral to acidic conditions (pH 7 and pH 5), hydrolysis is significantly slower, with half-lives reported as 30 days and 57 days, respectively regulations.govchemicalbook.comregulations.govepa.gov. This compound is not expected to volatilize significantly from water surfaces due to its low Henry's Law constant iarc.frnih.govuonbi.ac.kenih.gov. While some data suggest a biodegradation half-life of less than 8 days in soil uonbi.ac.ke, specific biodegradation half-lives in aquatic systems are not as extensively detailed in the provided search results.

Table 2: Aquatic Hydrolysis Half-Lives for this compound

| pH Conditions | Half-Life (Days) | Notes | Source |

| pH 9 | 10.3 | Rapid hydrolysis in alkaline conditions | regulations.govregulations.govepa.gov |

| pH 7 | 30 | Slower hydrolysis in neutral conditions | regulations.govregulations.govepa.gov |

| pH 5 | 57 | Slow hydrolysis in acidic conditions | regulations.govregulations.govepa.gov |

| pH 9 | 10 | Alkaline hydrolysis | regulations.gov |

| pH 7 | 30 | Neutral hydrolysis | regulations.gov |

| pH 5 | 57 | Acidic hydrolysis | regulations.gov |

Atmospheric Degradation and Volatilization Fluxes

This compound is not expected to volatilize significantly from dry soil surfaces due to its low vapor pressure iarc.frpsu.edunih.govuonbi.ac.ke. Similarly, volatilization from water surfaces is not considered an important fate process given its low Henry's Law constant iarc.frnih.govuonbi.ac.ke. While specific atmospheric degradation rates via photochemical oxidation are not detailed, the compound is generally described as breaking down in air within 24 hours iarc.fr.

Environmental Distribution and Mobility of this compound

The mobility of this compound in the environment is influenced by soil properties, particularly its organic matter content and texture.

Soil Adsorption, Desorption, and Leaching Potential

This compound is considered to have low mobility in soil chemicalbook.comnih.govuonbi.ac.ke. This is supported by its estimated soil adsorption coefficient (Koc) values, which range from 1,170 to 2,000 chemicalbook.comnih.govuonbi.ac.ke. These Koc values indicate that this compound is expected to have low mobility in soil chemicalbook.comnih.govuonbi.ac.ke. Its mobility increases as soil texture becomes coarser and organic matter content decreases epa.govregulations.gov. In coarse-textured soils with less than 1% organic matter, this compound can be mobile (Koc values ranging from 0.6-4.0 mL/g), while in fine-textured soils with 2-3% organic matter, it is relatively immobile (Koc values ranging from 8.2-13.7 mL/g) regulations.gov. Based on its Koc value of 2,000 and a log Kow of 3.53, this compound is expected to have low mobility in soil uonbi.ac.ke.

Table 3: Soil Adsorption and Mobility Parameters for this compound

| Parameter | Value | Classification/Implication | Source |

| Koc | 1,170 | Low mobility in soil | chemicalbook.com |

| Koc | 2,000 | Low mobility in soil | chemicalbook.comnih.govuonbi.ac.ke |

| Koc | 2,000 | Low mobility in soil | uonbi.ac.ke |

| Koc | 2,000 | Low mobility in soil | nih.gov |

| Ks | 0.6-4.0 mL/g | Mobile in coarse-textured soils (<1% organic matter) | regulations.gov |

| Ks | 8.2-13.7 mL/g | Immobile in fine-textured soils (2-3% organic matter) | regulations.gov |

Transport in Aquatic Systems: Surface Water and Groundwater

This compound is expected to adsorb to suspended solids and sediment in aquatic systems due to its estimated soil adsorption coefficient (Koc) of 2,000, indicating low mobility in soil. nih.govuonbi.ac.ke Volatilization from water surfaces is not considered a significant fate process due to its low estimated Henry's Law constant (1.8 x 10⁻⁹ atm·m³/mol). nih.govuonbi.ac.ke While some studies have detected low levels of this compound in surface water samples in the Netherlands, its use patterns suggest unlikely serious detrimental impacts on ground or surface water. epa.gov

Atmospheric Transport and Deposition Patterns

With a vapor pressure of 4.2 x 10⁻⁸ mm Hg at 25 °C, this compound exists in both vapor and particulate phases in the atmosphere. nih.govrayfull.com Vapor-phase this compound is degraded by hydroxyl radicals, with an estimated atmospheric half-life of 16 hours. nih.govrayfull.com Particulate-phase this compound is removed from the atmosphere via wet or dry deposition. nih.govrayfull.com UV radiation can cause cis-trans isomerization of this compound, but this equilibrium is not altered by further irradiation. nih.govrayfull.com Due to its low volatility and application methods (e.g., to animals or premises rather than broadcast spraying), inhalation is not considered a significant exposure pathway for wildlife, and spray drift is expected to be minimal. psu.eduregulations.gov

Characterization of Environmental Transformation Products of this compound

Identification of Major Metabolites and Degradatesthis compound undergoes degradation through biotic and abiotic processes. In soil, biodegradation is considered a primary dissipation route, with a soil biodegradation half-life of less than 8 days.nih.govuonbi.ac.keMajor soil metabolites identified include 1-(2,4,5-trichlorophenyl)ethanol (B77557), 1-(2,4,5-trichlorophenyl)-2-chloroethan-1-ol, and 2,4,5-trichloroacetophenone.nih.gov

In aquatic environments, this compound is slowly hydrolyzed in neutral and acidic media and rapidly hydrolyzed in alkaline media. nih.govuonbi.ac.kewikipedia.org Degradation pathways involve cleavage of the P-O-C(alkyl) bond. nih.gov Metabolites found in urine and feces in animal studies include 2,4,5-trichlorophenylethanediol glucuronide and dimethylphosphate. nih.govregulations.gov Other identified metabolites include desmethylthis compound (B1235244) and 2,4,5-trichloroacetophenone. herts.ac.uk Hydrophilic degradation products like dimethyl phosphate (B84403) and monomethyl phosphate can also form, primarily through the cleavage of methoxy (B1213986) groups. aphrc.org The residues of concern for tolerance enforcement and risk assessment include this compound itself, along with des-O-methyl this compound, 1-(2,4,5-trichlorophenyl)ethanol, 2,4,5-trichloroacetophenone, and 1-(2,4,5-trichlorophenyl)ethanediol. regulations.gov

Ecotoxicological Investigations of Tetrachlorvinphos on Non Target Organisms

Aquatic Ecotoxicology of Tetrachlorvinphos (B1682751)

The entry of this compound into aquatic environments can occur through runoff from treated areas, leading to potential exposure for a variety of aquatic species. epa.gov Its toxicity profile reveals a significant risk to many of these non-target organisms. epa.gov

This compound is classified as very highly toxic to freshwater aquatic invertebrates. epa.gov Ecological risk assessments have indicated a potential for both acute and chronic risk to these species, including those that are federally listed as threatened and endangered. epa.govregulations.gov The acute toxicity is particularly pronounced, with levels of concern being exceeded for freshwater invertebrates even under typical use patterns. epa.govepa.gov While some assessments suggest that significant risk is unlikely due to low anticipated exposure, the inherent toxicity of the compound remains a key concern. epa.govepa.gov

One study determined the 48-hour acute EC50 (the concentration causing an effect in 50% of the test population) for Daphnia magna, a common water flea, to be 1.9 µg/L, with intoxication being the observed effect. chemicalbook.com Another source reports a 48-hour EC50 of 0.002 mg/l for Daphnia magna, classifying the compound as highly toxic to this species. herts.ac.uk This high toxicity underscores the potential for this compound to disrupt aquatic invertebrate populations, which are a crucial component of freshwater ecosystems. epa.govregulations.gov

Interactive Table: Acute Toxicity of this compound to Freshwater Invertebrates

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Source |

|---|---|---|---|---|

| Daphnia magna (Water flea) | EC50 (Intoxication) | 1.9 | 48 hours | chemicalbook.com |

Users can sort and filter the data by clicking on the table headers.

This compound is also recognized as being moderately to very highly toxic to freshwater fish. epa.gov Acute toxicity studies have demonstrated its lethality to both cold- and warmwater fish species. nih.gov For instance, 96-hour acute toxicity tests revealed a 96-hour LC50 (the concentration lethal to 50% of the test population) of 0.53 ppm for both bluegill sunfish and channel catfish when using a 94% active ingredient formulation. nih.gov A study with a 75% formulated product on rainbow trout resulted in a 96-hour LC50 of 0.43 ppm, further confirming its high toxicity to freshwater fish. nih.gov Another source reports a 96-hour LC50 of >0.43 mg/l for Oncorhynchus mykiss (rainbow trout), classifying the toxicity as moderate. herts.ac.ukherts.ac.uk

While acute risks are a primary concern, chronic exposure to sublethal concentrations of organophosphates like this compound can also lead to adverse effects in fish. nih.gov Although some reports suggest that chronic risks to aquatic animals are unlikely due to the specific use patterns of this compound, the potential for long-term impacts cannot be entirely dismissed, especially in areas with consistent or repeated contamination. epa.govepa.govepa.gov

Interactive Table: Acute Toxicity of this compound to Fish Species

| Species | Endpoint | Concentration (ppm) | Exposure Duration | Formulation | Source |

|---|---|---|---|---|---|

| Bluegill sunfish (Lepomis macrochirus) | LC50 | 0.53 | 96 hours | 94% a.i. | nih.gov |

| Channel catfish (Ictalurus punctatus) | LC50 | 0.53 | 96 hours | 94% a.i. | nih.gov |

| Rainbow trout (Oncorhynchus mykiss) | LC50 | 0.43 | 96 hours | 75% formulated product | nih.gov |

| Bluegill (Lepomis macrochirus) | LC50 | 2.38 (2380 µg/L) | 24 hours | 94% purity | chemicalbook.com |

Users can sort and filter the data by clicking on the table headers.

Information specifically detailing the effects of this compound on aquatic algae and macrophytes is limited in the provided search results. Aquatic plants, including algae and macrophytes, form the base of most aquatic food webs, and any toxic effects on these organisms could have cascading consequences throughout the ecosystem. fao.org They play a crucial role in oxygen production and provide habitat for other aquatic life. While the direct toxicity of this compound to these primary producers is not well-documented in the search results, the potential for indirect effects exists. For example, the elimination of herbivorous invertebrates could lead to an overgrowth of algae. pitt.edu

The high toxicity of this compound to freshwater invertebrates, particularly zooplankton like Daphnia magna, suggests a significant potential for disruption of aquatic food webs. chemicalbook.comherts.ac.uk Zooplankton are a critical link between primary producers (algae) and higher trophic levels, such as fish. frontiersin.orgdiva-portal.orgumich.edu A reduction in zooplankton populations due to pesticide exposure can lead to a trophic cascade. pitt.edu This can result in an increase in phytoplankton (algal blooms) due to reduced grazing pressure, which in turn can lead to decreased light penetration and negatively impact submerged aquatic plants. pitt.edu The decline in zooplankton as a food source can also adversely affect the growth and survival of fish that depend on them. pitt.edu The introduction of pesticides can alter community composition and function, with effects dependent on the concentration and frequency of exposure. pitt.edureabic.net

Exposure to pesticides, including organophosphates, can lead to a range of histological and physiological alterations in aquatic organisms. researchgate.net These can include damage to vital organs such as the gills and liver. researchgate.net In fish, exposure to various pesticides has been shown to disrupt ovarian development and function. beyondpesticides.org For instance, exposure to certain chemicals can inhibit the enzyme aromatase, which is crucial for the production of estrogen. researchgate.netresearchgate.net This inhibition can lead to decreased egg production, reduced fertility, and even sex reversal in fish. researchgate.netnih.gov While direct studies on the specific effects of this compound on ovarian development in fish were not found in the search results, its classification as an organophosphate raises concerns, as other compounds in this class have been shown to cause such reproductive harm. beyondpesticides.org The presence of oocytes in multiple developmental stages within a single ovary, known as asynchronous development, is common in many fish species and could be susceptible to disruption by chemical stressors. asianfisheriessociety.org

Histological and Physiological Alterations in Aquatic Biota (e.g., Ovarian Development in Fish)

Terrestrial Ecotoxicology of this compound

This compound (TCVP) is an organophosphate insecticide and acaricide used to control external parasites on livestock and pets, as well as flies and various insect larvae in and around animal premises. epa.gov Its application in terrestrial environments raises concerns about its potential impact on non-target organisms that are integral to ecosystem health and function. This section explores the ecotoxicological effects of this compound on a range of terrestrial organisms, from soil-dwelling invertebrates to vertebrates and plants.

Effects on Soil Macro-organisms (e.g., Earthworms)

Information regarding the specific effects of this compound on soil macro-organisms like earthworms is not extensively detailed in the provided search results. While the environmental fate of this compound is noted to be influenced by biotic degradation in soil, specific toxicity data for key soil invertebrates such as Eisenia fetida is not available in the initial search results. epa.gov The primary route of dissipation for this compound is through biotic processes. epa.gov

Impacts on Non-Target Arthropods (e.g., Natural Enemies, Pollinators)

This compound is classified as highly toxic to bees. wikipedia.orgpesticidestewardship.orgcvshealth.com The acute contact LD50 for bees is less than 2 µ g/bee , placing it in the "highly toxic" category. pesticidestewardship.orgoregonstate.edu Due to this high toxicity, it is recommended that this compound should not be applied to blooming crops or weeds when bees are actively visiting the treatment area. oregonstate.edu While the use of this compound is primarily for treating livestock and their premises, there is uncertainty regarding the potential exposure and effects on ground-nesting solitary and social bees if treated manure is used as a soil amendment on fields. regulations.gov

The impact on other non-target arthropods, such as natural enemies of pests (e.g., ladybugs), is an area that requires further investigation, as specific data was not available in the provided search results. However, the high toxicity to bees suggests a potential for adverse effects on other beneficial insects.

Interactive Data Table: Toxicity of this compound to Bees

| Species | Toxicity Classification | Acute LD50 (µg/bee) | Source |

|---|---|---|---|

| Bees (general) | Highly toxic | < 2 | pesticidestewardship.orgoregonstate.edu |

Effects on Avian Species

Based on studies reviewed by the U.S. Environmental Protection Agency (EPA), this compound is considered practically non-toxic to birds on an acute oral and subacute dietary basis. nih.govepa.gov Acute oral toxicity studies on several bird species have shown high LD50 values, indicating low toxicity. epa.gov Similarly, subacute dietary studies have resulted in LC50 values that classify the compound as practically non-toxic to birds. nih.govepa.gov

However, there are some conflicting reports and considerations. One incident reported the death of a red-tailed hawk from this compound toxicity after a feather treatment, though it's noted that such use on wild birds is not a registered application. regulations.gov Another point of concern is that while mortality was not observed in acute avian studies, the estimated environmental concentrations for some uses of TCVP exceeded the highest dose tested, which could not preclude the possibility of acute risks to birds. regulations.gov Chronic risk assessments have indicated potential risks for birds exposed to this compound in their diet. regulations.gov Some studies have also noted that exposure to certain insecticides can have sublethal effects on birds, such as reduced clutch size and delayed laying dates. beyondpesticides.org

Interactive Data Table: Avian Toxicity of this compound

| Species | Test Type | Result (mg/kg or ppm) | Toxicity Conclusion | Source |

|---|---|---|---|---|

| Mallard duck | Acute Oral LD50 | >2000 mg/kg | Practically non-toxic | nih.govepa.gov |

| Ring-necked pheasant | Acute Oral LD50 | >2000 mg/kg | Practically non-toxic | nih.govepa.gov |

| Chukar | Acute Oral LD50 | >2000 mg/kg | Practically non-toxic | epa.gov |

| Bobwhite quail | Subacute Dietary LC50 | >5000 ppm | Practically non-toxic | nih.govepa.gov |

| Mallard duck | Subacute Dietary LC50 | >5000 ppm | Practically non-toxic | nih.govepa.gov |

| Blue jay (juvenile) | Subacute Dietary LC50 | 995 ppm (95% CI: 870-1140 ppm) | nih.gov |

Effects on Non-Human Mammalian Wildlife

This compound is considered to have low to slight toxicity to mammals on an acute basis. epa.govtargetmol.commerckvetmanual.com Studies in laboratory animals such as rats have shown it to be practically non-toxic to slightly toxic in acute toxicity tests. epa.gov Chronic toxicity studies in rats and dogs have noted effects such as decreased plasma cholinesterase activity and increased kidney and liver weights at higher doses. epa.gov

Reproductive toxicity studies in rats indicated reduced weight gains and increased adrenal gland weights in offspring. epa.gov A developmental toxicity study in rabbits showed effects like abortions and reduced weight gain at a mid-dose level. epa.gov However, another developmental study in rats did not show developmental toxicity at the highest dose tested. epa.gov The EPA's ecological risk assessment has indicated a potential for both acute and chronic risks to mammals. epa.gov

Responses of Terrestrial Plants and Ecosystems

However, there is some uncertainty as some labeled application rates are higher than those tested. regulations.gov A recent study has shown that flooding can transport pesticides from streams to riparian soils, where they can be taken up by plants, potentially leading to bioaccumulation and cascading effects through the terrestrial food web. beyondpesticides.org This highlights a potential indirect pathway for ecosystem exposure.

Microbial Ecotoxicology and Soil Microbial Ecology of this compound

The primary mechanism for the breakdown of this compound in the environment is through biotic degradation by microorganisms. epa.govpsu.edu This makes the study of its interaction with soil microbial communities particularly important.

Research has led to the isolation of a bacterial consortium from agricultural soil capable of degrading this compound. psu.eduscielo.org.mx This consortium was composed of six bacterial strains, identified as Stenotrophomonas malthophilia, Proteus vulgaris, Vibrio metschinkouii, Serratia ficaria, Serratia spp., and Yersinia enterocolitica. psu.eduscielo.org.mx These bacteria demonstrated the ability to break down this compound, suggesting their potential use in bioremediation of contaminated soil and water. psu.edu

The ability of these microorganisms to use this compound as a carbon source is a key aspect of its environmental fate. psu.edu The degradation process involves the hydrolysis of the pesticide. scielo.org.mx The presence and activity of such microbial communities can significantly influence the persistence of this compound in the soil environment.

Influence on Soil Microbial Community Structure and Diversity

The response of microbial communities to pesticide exposure can vary. For instance, some studies have shown that certain pesticides can cause a decrease in the diversity of both bacteria and fungi. frontiersin.org The application of pesticides can disturb the ecological balance, leading to shifts in the dominant microbial phyla. plos.org For example, while some bacterial groups like Proteobacteria, Actinobacteria, and Acidobacteria are often abundant in soil, their relative populations can be altered by the presence of chemical stressors. plos.org It has been observed that different microbial species exhibit varying levels of sensitivity to pesticides. frontiersin.org

Furthermore, the impact on microbial diversity can be influenced by the concentration of the pesticide. While some studies report a decrease in bacterial diversity, others have noted an increase under certain conditions, suggesting that the ecological disturbance can sometimes lead to a shift in community composition that favors more tolerant species. frontiersin.org The structure of the microbial network, representing the interactions between different microbial taxa, can also be significantly affected by the presence of pesticides, potentially leading to a less stable microbial community. mdpi.com

Impact on Microbial-Mediated Biogeochemical Cycling

Soil microorganisms are the primary drivers of biogeochemical cycles, which are fundamental for nutrient turnover and availability in ecosystems. mdpi.combiodiversa.eu The application of pesticides like this compound can interfere with these crucial microbial-mediated processes. psmjournals.org These disturbances can affect the cycling of essential elements such as carbon, nitrogen, phosphorus, and sulfur. mdpi.com

The influence of pesticides on biogeochemical cycling can occur through several mechanisms. These include altering the diversity and structure of the microbial community, regulating the activity of enzymes involved in nutrient transformations, and modifying the abundance of genes that encode for these enzymes. mdpi.com For example, microbial processes such as nitrification, which is a key step in the nitrogen cycle, can be sensitive to pesticide exposure. peercommunityjournal.org

Research has shown that the presence of pesticides can impact the functional capabilities of soil microbial communities. For instance, functions related to hydrocarbon degradation and other metabolic pathways can be either inhibited or, in some cases, stimulated. frontiersin.org The intricate network of microbial interactions that underpins stable biogeochemical cycling can be disrupted by chemical stressors, potentially compromising the long-term health and productivity of the soil ecosystem. amazonaws.comnih.gov

Interactions with Plant-Associated Microbes

The rhizosphere, the soil region directly influenced by plant roots, harbors a diverse community of microorganisms that play a critical role in plant growth and health. nih.gov These plant-associated microbes, including rhizobia, are involved in essential processes such as nitrogen fixation, phosphate (B84403) solubilization, and the production of plant growth-promoting substances like indole (B1671886) acetic acid (IAA). ejfa.meresearchgate.net The use of pesticides can have unintended consequences for these beneficial microbial partners.

Pesticides that enter the soil can interact with rhizosphere microorganisms and potentially inhibit their growth and functions. ejfa.me This can lead to a reduction in root colonization by beneficial bacteria, which in turn can affect nutrient acquisition by the plant. ejfa.me For example, studies have shown that certain pesticides can negatively impact the production of IAA by rhizobia, a key phytohormone involved in root development. ejfa.me

However, the interactions are complex, and some microbes have demonstrated the ability to tolerate and even degrade pesticides. nih.govfrontiersin.org This process, known as rhizoremediation, involves the breakdown of harmful substances in the root zone by microbial activity, potentially mitigating the negative impacts of pesticides on the plant and the wider environment. nih.govresearchgate.net The ability of some plant-associated microbes to produce exopolysaccharides can also be influenced by the presence of pesticides, which may play a role in protecting the bacteria from chemical stress. ejfa.me

Biochemical and Molecular Ecotoxicology in Non-Human Organisms

Cholinesterase Inhibition Dynamics in Non-Human Systems

This compound, like other organophosphate insecticides, is known to exert its primary toxic effect through the inhibition of cholinesterase (ChE) enzymes, particularly acetylcholinesterase (AChE). nih.govresearchgate.net This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in neurotoxicity. In non-human organisms, ChE inhibition serves as a key biomarker of exposure to organophosphate pesticides. epa.gov

Studies in various animal models have demonstrated the ChE-inhibiting properties of this compound. For instance, in laboratory studies with rats, signs consistent with cholinesterase inhibition were observed following acute exposure. epa.gov Subchronic and chronic toxicity studies in rats and dogs also showed inhibition of red blood cell and plasma cholinesterase at higher doses. regulations.gov However, it's noteworthy that in some studies with dogs, no significant inhibition of plasma ChE was observed, suggesting that the toxicological risk might be low due to rapid detoxification and excretion. nih.gov

The degree of ChE inhibition can vary depending on the species, dose, and duration of exposure. While acute exposure in rats led to observable signs of neurotoxicity, these were often transient, and no permanent behavioral changes or neuropathological effects were noted. epa.govregulations.gov In hens, this compound did not cause delayed neurotoxicity in specific studies. epa.gov

Table 1: Cholinesterase Inhibition by this compound in Non-Human Organisms

| Species | Exposure Route | Observed Effect | Reference |

| Rats | Oral, Dermal | Signs consistent with cholinesterase inhibition | epa.gov |

| Rats | Oral | Inhibition of red blood cell and plasma cholinesterase | regulations.gov |

| Dogs | Oral | Inhibition of red blood cell and plasma cholinesterase | regulations.gov |

| Dogs | Dermal | No significant inhibition of plasma cholinesterase | nih.gov |

| Hens | Not specified | No delayed neurotoxicity | epa.gov |

Oxidative Stress and Antioxidant Responses in Ecotoxicological Models

Exposure to pesticides can induce oxidative stress in non-target organisms, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. mdpi.comnih.gov This can lead to cellular damage, including lipid peroxidation and protein oxidation. mdpi.com In response, organisms activate antioxidant defense systems, which include various enzymes and non-enzymatic molecules. nih.gov

Studies on various ecotoxicological models have shown that pesticide exposure can lead to an increase in ROS levels and subsequent oxidative damage. nih.govresearchgate.net For example, in plant models, exposure to high concentrations of pesticides has been shown to elevate ROS levels, cause membrane damage, and reduce cell viability. nih.gov

To counteract oxidative stress, organisms upregulate their antioxidant defenses. This can include an increase in the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR). mdpi.comnih.gov Research on caiman hatchlings exposed to pesticide formulations demonstrated an increase in DNA damage and lipid peroxidation, alongside alterations in the activity of antioxidant enzymes like CAT and SOD. researchgate.net Similarly, studies on amphibians have highlighted that various pharmaceuticals can induce oxidative stress, leading to changes in antioxidant enzyme activities as an adaptive response. mdpi.com These findings underscore the importance of oxidative stress as a mechanism of toxicity for environmental contaminants. researchgate.net

Genotoxic Effects in Non-Mammalian and Experimental Animal Models

This compound has been investigated for its genotoxic potential, which is the ability of a chemical to damage the genetic information within a cell, in various non-mammalian and experimental animal models. Genotoxicity assays are crucial for assessing the potential of a substance to cause mutations or cancer. mdpi.com

In vitro studies have provided evidence of the genotoxic effects of this compound. For example, it has been shown to induce chromosomal damage in cultured mouse spleen cells. iarc.fr Research using human peripheral blood lymphocytes indicated that while this compound did not significantly increase micronucleus frequency, it did lead to a significant rise in sister chromatid exchange (SCE) frequencies and chromosomal instability, suggesting genotoxic potential. nih.gov

In vivo studies in non-human mammals have also demonstrated the genotoxic effects of this compound. In mice, it was found to cause micronucleus formation in bone marrow cells. iarc.fr Furthermore, studies have indicated that this compound can induce chromosomal damage in rats. centerforfoodsafety.org The International Agency for Research on Cancer (IARC) has noted that while bacterial mutagenesis tests were negative, this compound did induce genotoxicity in some assays. centerforfoodsafety.org

Table 2: Genotoxic Effects of this compound in Non-Mammalian and Experimental Animal Models

| Test System | Endpoint | Result | Reference |

| Mouse (in vivo) | Micronucleus formation in bone marrow | Positive | iarc.fr |

| Mouse spleen cells (in vitro) | Chromosomal aberrations | Positive | iarc.fr |

| Rat (in vivo) | Chromosomal damage | Positive | centerforfoodsafety.org |

| Human peripheral lymphocytes (in vitro) | Sister Chromatid Exchange (SCE) | Positive | nih.gov |

| Human peripheral lymphocytes (in vitro) | Micronucleus formation | Negative | nih.gov |

| Bacterial mutagenesis tests | Gene mutation | Negative | centerforfoodsafety.org |

Endocrine Disruption Potentials in Wildlife Species

This compound (TCVP) has been evaluated for its potential to disrupt the endocrine systems of wildlife. The U.S. Environmental Protection Agency (EPA) screened TCVP under the Endocrine Disruptor Screening Program and determined that no additional data were necessary to assess its potential effects on the estrogen, androgen, or thyroid pathways. epa.gov However, concerns about the endocrine-disrupting effects of organophosphate pesticides, including TCVP, on wildlife have been raised by various organizations. regulations.govbeyondpesticides.org

Studies suggest that endocrine-disrupting chemicals can interfere with the hormone systems of wildlife, potentially leading to adverse effects on reproduction, development, and behavior. mase.gov.iteuropa.eubeyondpesticides.org For instance, exposure to such chemicals has been linked to reproductive abnormalities in fish, including the presence of both male and female sex organs (intersex). nih.gov In birds, endocrine disruptors can affect the nervous system and lead to behavioral changes that may impact survival and reproduction. beyondpesticides.org

While specific studies on the direct endocrine-disrupting effects of this compound on a wide range of wildlife species are not extensively detailed in the provided search results, the broader class of organophosphate pesticides is known to have endocrine-disrupting potential. mdpi.comresearchgate.net For example, some organophosphates have been shown to affect hormone balance and provoke immune disorders in fish. mdpi.com It is important to note that the endocrine systems of vertebrates, including fish, amphibians, birds, and mammals, share similarities, suggesting that effects observed in one group could be relevant to others. beyondpesticides.org

The potential for endocrine disruption adds another layer of complexity to the ecotoxicological risk assessment of this compound, warranting consideration alongside its known insecticidal activity. Further research focused specifically on the endocrine-mediated effects of this compound in diverse wildlife populations would provide a more comprehensive understanding of its environmental impact.

Comparative Ecotoxicological Profiles of this compound with Other Organophosphate Pesticides

This compound is an organophosphate insecticide, and its ecotoxicological profile can be better understood when compared to other pesticides in the same class, such as chlorpyrifos (B1668852), malathion (B1675926), and diazinon. epa.govmsdvetmanual.com These chemicals all act by inhibiting the enzyme acetylcholinesterase. herts.ac.ukherts.ac.ukorst.edu

Toxicity to Non-Target Organisms:

This compound: The EPA has classified this compound as practically non-toxic to birds. epa.gov However, it is considered moderately to very highly toxic to freshwater and estuarine/marine organisms, particularly freshwater invertebrates. epa.govepa.gov Risks to mammals, reptiles, and terrestrial-phase amphibians are also considered possible. epa.govfederalregister.gov

Chlorpyrifos: This organophosphate is very highly toxic to birds and highly toxic to fish and other aquatic organisms. orst.edurapaluruguay.orgservice.gov.uk It is also a potent developmental neurotoxin at low exposure levels. rapaluruguay.org

Malathion: Compared to other organophosphates, malathion has relatively low acute toxicity. nih.gov It is considered moderately toxic to birds and highly toxic to aquatic organisms. herts.ac.ukepa.gov

Diazinon: Diazinon is highly toxic to birds, honeybees, and most aquatic organisms. herts.ac.ukorst.edu Its outdoor use has been linked to bird kills and contamination of surface water. epa.gov

Endocrine Disruption Potential:

This compound: While the EPA has concluded that no further data is needed to evaluate its endocrine disruption potential, concerns remain within the scientific community. epa.govregulations.gov

Chlorpyrifos: It is recognized as an endocrine disruptor with anti-androgenic and estrogenic properties. rapaluruguay.org

Malathion: Malathion is also identified as an endocrine disruptor. herts.ac.uk

Diazinon: This pesticide is listed as a suspected endocrine disruptor. herts.ac.uk

Mechanistic Studies of Tetrachlorvinphos Action in Biological Systems Non Human Focus

Acetylcholinesterase (AChE) Inhibition: Primary Mechanisms

Tetrachlorvinphos (B1682751), like other organophosphates, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of normal nerve function.

Kinetic Characterization of Enzyme Inhibition in Invertebrate and Non-Human Vertebrate Systems

Studies have characterized the kinetic parameters of this compound's inhibition of AChE across various non-human species. Organophosphates, including this compound, typically act as pseudo-irreversible inhibitors by phosphorylating a serine residue in the active site of AChE. The rate of inhibition and the affinity of the compound for the enzyme can vary significantly between species and even between different strains within a species, often due to genetic variations in the AChE enzyme itself.

For instance, research on house flies (Musca domestica) has identified this compound-resistant strains exhibiting altered AChE with decreased sensitivity to inhibition annualreviews.orgcambridge.org. This altered enzyme often shows a significantly reduced bimolecular rate constant (k_i) for inhibition, indicating a lower affinity between the inhibitor and the enzyme's active site annualreviews.org. While specific quantitative data across a broad range of non-human vertebrates for this compound is not extensively detailed in the provided search results, the general mechanism of AChE inhibition is well-established for organophosphates in these systems nih.govresearchgate.netnih.govmdpi.comjpmsonline.com. Studies have shown that organophosphates can inhibit AChE in various animal models, including rats and horses, affecting whole-blood cholinesterase activity researchgate.netresearchgate.net.

Table 1: Representative Kinetic Data of AChE Inhibition by Organophosphates (Illustrative, specific TCVP data varies)

| Organophosphate | Target Enzyme | Model Organism/System | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| This compound | AChE | Human AChE (in vitro) | 0.03 | Irreversible | scispace.com |

| This compound | AChE | Horse (whole blood) | Not specified | Inhibition | researchgate.net |

| This compound | AChE | Rat (blood) | Not specified | Inhibition | researchgate.net |

| Diazinon | AChE | Rat (microsomes) | 37.99 | Inhibition | nih.gov |

| Chlorpyrifos-oxon | AChE | Human AChE (in vitro) | 0.269 | Irreversible | scispace.com |

Structural Basis of this compound-AChE Interaction in Target Organisms

The interaction between this compound and AChE involves the binding of the organophosphate molecule to the enzyme's active site, specifically to the catalytic serine residue. This binding leads to the phosphorylation of the serine, forming a stable covalent bond that inactivates the enzyme. The specific structural features of this compound, such as its chlorinated phenyl ring and phosphate (B84403) ester group, dictate its affinity and reactivity towards the AChE active site.

In target organisms, particularly insects, resistance mechanisms can arise from mutations in the AChE gene that alter the enzyme's structure. These structural changes can affect the active site gorge, reducing the binding affinity of the insecticide to the catalytic residues cambridge.orgresearchgate.net. For example, mutations near the acyl pocket or changes that constrict the active site have been identified in resistant insect strains, leading to reduced sensitivity to organophosphates like this compound cambridge.orgresearchgate.net. While detailed structural analyses of this compound binding to AChE from specific non-human vertebrate species are not extensively covered in the provided snippets, the general principle of covalent phosphorylation of the active site serine remains consistent across species nih.govnih.govmdpi.comjpmsonline.com. Computational studies and molecular modeling can provide insights into these interactions, predicting binding mechanisms and potential alterations due to resistance mutations mdpi.comqeios.com.

Non-Cholinergic Mechanisms of Action of this compound

Modulation of Neurotransmitter Systems Beyond AChE in Experimental Models

Some organophosphates have been investigated for their potential to affect other neurotransmitter systems. For example, pyrethroids, another class of insecticides, are known to interact with GABA-gated chloride channels and voltage-gated sodium channels researchgate.netcdc.govhbm4eu.euirac-online.org. While direct evidence for this compound significantly modulating other major neurotransmitter systems like GABAergic or glutamatergic pathways in non-human models is limited in the provided search results, the broad neurotoxic potential of organophosphates suggests that off-target effects cannot be entirely ruled out. Some studies indicate that organophosphates might have additional sites of action beyond AChE that could modify the cascade of events following AChE phosphorylation researchgate.netnih.gov.

Interaction with Other Receptor Systems and Ion Channels in Non-Human Models

The precise interactions of this compound with receptor systems and ion channels other than AChE in non-human models are not extensively detailed. However, the general class of organophosphates can sometimes interact with other targets. For instance, some organophosphates have been implicated in affecting calcium flux or modulating other cellular processes researchgate.net. The complexity of insect nervous systems means that pesticides can sometimes interact with multiple targets, although AChE inhibition remains the most prominent and well-characterized mechanism for organophosphates.

Perturbations of Cellular Signaling Pathways in Model Organisms

Organophosphate pesticides, in general, have been shown to induce various cellular perturbations. For example, exposure to diazinon, another organophosphate, in Nile tilapia (O. niloticus) has been reported to negatively affect intracellular calcium flux and ERK1/2 phosphorylation, while increasing apoptosis researchgate.net. In frogs, exposure to high concentrations of this compound was associated with a lower number of blood leukocytes compared to unexposed animals researchgate.net. These findings suggest that organophosphates might interfere with cellular signaling pathways, potentially impacting immune responses or other cellular functions in model organisms. Further research is needed to fully elucidate these non-cholinergic effects for this compound specifically.

Compound Names Mentioned:

Metabolic Pathways of this compound in Non-Target Organisms

The metabolism of this compound in non-target organisms is crucial for understanding its persistence, detoxification, and the potential formation of active or inactive metabolites.

Biotransformation Processes in Invertebrates and Vertebrates (Non-Human)

This compound undergoes various biotransformation processes, primarily hydrolysis and oxidation, which lead to its detoxification and excretion. These pathways can differ significantly between species.

Hydrolysis: Esterase-catalyzed hydrolysis is a major detoxification route for this compound. This process cleaves the phosphate ester bonds, yielding less toxic compounds such as mono- and di-alkyl phosphates and 2,4,5-trichlorophenacyl chloride iarc.fr. In birds, liver homogenates have been shown to metabolize this compound via hydrolysis iarc.frnih.gov. For instance, studies in ruminants indicate that dermal application leads to metabolism into 1-(2,4,5-trichlorophenyl)ethanol (B77557), which can be conjugated with glucuronic acid, or to 2,4,5-trichloroacetophenone, which is further converted to 2,4,5-trichlorobenzoic acid nih.govepa.gov. Bacterial degradation via hydrolysis is also a significant pathway, with certain bacterial consortia isolated from agricultural soils demonstrating the ability to degrade this compound psu.eduscielo.org.mx.

Oxidation: Cytochrome P450 (CYP)-catalyzed oxidation, such as demethylation, is another important pathway for this compound detoxification iarc.fr. This process can alter the parent compound into various metabolites, some of which are then further processed through hydrolysis or conjugation.

Conjugation: Metabolites like 1-(2,4,5-trichlorophenyl)ethanol can be conjugated with glucuronic acid for excretion nih.gov. Dimethylphosphate is also identified as a common metabolite found in urine, which is a non-specific metabolite of several organophosphate pesticides iarc.frnih.gov.

Table 4.3.1.1: Major this compound Metabolites in Non-Human Organisms

| Metabolite | Organism Type(s) | Primary Biotransformation Pathway | Reference |

| 1-(2,4,5-trichlorophenyl)ethanol | Ruminants (Goats) | Hydrolysis, Conjugation | nih.govepa.gov |

| 2,4,5-trichloroacetophenone | Ruminants | Hydrolysis | nih.govepa.gov |

| 2,4,5-trichlorobenzoic acid | Ruminants | Hydrolysis (further) | nih.govepa.gov |

| Desmethyl this compound | Rats, Dogs, Cattle | Demethylation (Oxidation) | iarc.frnih.gov |

| Mono- and di-alkyl phosphates | Birds (Chickens), Mammals | Hydrolysis | iarc.fr |

| 2,4,5-trichlorophenylethanediol glucuronide | Mammals (Rats), Poultry | Hydrolysis, Conjugation | iarc.frnih.govepa.gov |

| 2,4,5-trichlorophenacyl chloride | Birds (Chickens) | Hydrolysis | iarc.fr |

Identification of Bioactive Metabolites and Their Mechanisms of Action

This compound itself is considered a "preformed oxon," meaning it can directly inhibit serine hydrolases, including acetylcholinesterase (AChE), without requiring metabolic activation to an oxon form iarc.frregulations.govpsu.edu. This direct inhibition of AChE is the primary mechanism of its insecticidal and toxicological action, leading to an accumulation of acetylcholine and subsequent neurotoxicity psu.edunih.govdovepress.comup.pt.

Gene Expression and Proteomic Alterations in Ecotoxicological Contexts

Exposure to this compound can induce significant changes in gene expression and protein profiles in exposed organisms, reflecting cellular stress responses, detoxification mechanisms, and disruptions in normal physiological processes.

Transcriptomic Responses in Exposed Non-Human Organisms

Studies investigating the transcriptomic effects of this compound exposure in non-human organisms reveal alterations in gene expression patterns associated with various biological pathways.

Stress and Detoxification Pathways: Exposure to pesticides, including organophosphates, can trigger cellular stress responses, leading to the upregulation of genes involved in detoxification, antioxidant defense, and DNA repair researchgate.netmdpi.com. While specific transcriptomic studies for this compound are limited in the provided search results, general patterns for organophosphates suggest impacts on genes related to cytochrome P450 enzymes (involved in metabolism), heat shock proteins (stress response), and glutathione (B108866) S-transferases (detoxification) nih.govmdpi.com.

Neurological Function: Given this compound's primary mode of action as an AChE inhibitor, it is plausible that transcriptomic studies would reveal changes in genes related to neurotransmitter synthesis, receptor function, and neuronal signaling. Studies on other organophosphates have shown alterations in genes associated with cholinergic receptor signaling pathways researchgate.netmdpi.com.

Metabolic Pathways: Changes in gene expression related to lipid metabolism, carbohydrate metabolism, and energy production might also occur as organisms attempt to cope with pesticide exposure and its downstream effects on cellular energy balance nih.gov.

Proteomic Signatures of this compound Exposure

Proteomic analysis can identify changes in protein abundance or activity in response to this compound exposure, providing insights into the molecular mechanisms of toxicity.

Enzyme Activity Changes: The most direct impact would be on AChE itself, where phosphorylation leads to reduced activity. While proteomics typically measures protein abundance, studies might indirectly infer AChE inhibition through activity assays. Other enzymes involved in detoxification, such as esterases and cytochrome P450s, may also show altered protein levels in response to this compound metabolism and stress nih.gov.

Stress Proteins: Similar to transcriptomic responses, proteomic studies may identify changes in the abundance of heat shock proteins or other molecular chaperones, indicative of cellular stress induced by this compound.

Metabolic Enzymes: Proteins involved in metabolic pathways, including those responsible for the breakdown or conjugation of this compound and its metabolites, could also be differentially expressed.

Epigenetic Modifications (e.g., DNA Methylation) in Experimental Animal Models (Non-Human)

Epigenetic modifications, particularly DNA methylation, are increasingly recognized as a mechanism through which environmental exposures can alter gene expression and potentially lead to long-term effects.

Pesticide-Induced DNA Methylation Changes: Several studies indicate that pesticide exposure can lead to alterations in DNA methylation patterns researchgate.netmdpi.commedrxiv.orghh-ra.orgwindows.net. Organophosphates, as a class, have been reported to cause changes in DNA methylation, which can correlate with changes in gene expression researchgate.netmdpi.com. For example, malathion (B1675926), another organophosphate, has been shown to alter DNA methylation, affecting genes related to cholinergic receptor signaling pathways researchgate.netmdpi.com.

Mechanisms of Methylation Alteration: The mechanisms by which pesticides influence DNA methylation are complex and may involve direct interaction with DNA or interference with the enzymes responsible for methylation (DNA methyltransferases) or demethylation. Some organophosphate methyl esters can lead to promutagenic DNA damage, which in turn can produce DNA methylation hh-ra.org. Pesticide exposure can also interact with other factors, such as diet and genetic predispositions, to influence methylation patterns hh-ra.org.

Experimental Animal Models: While specific studies on this compound and DNA methylation in non-human animal models are not detailed in the provided snippets, the general findings for organophosphates suggest a potential for such effects. Research has explored pesticide-induced methylation changes in various tissues, including hematopoietic cells and blood samples, in experimental animals and humans researchgate.netmdpi.commedrxiv.orgwindows.net. These changes can affect genes involved in critical cellular processes, including neurological function and stress response.

Pest Resistance Evolution and Management in Relation to Tetrachlorvinphos

Documented Cases of Tetrachlorvinphos (B1682751) Resistance in Arthropod Pests

Geographic Distribution and Temporal Trends of Resistance